molecular formula C16H13FN4O2S B2664157 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-01-6

1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2664157
CAS No.: 899741-01-6
M. Wt: 344.36
InChI Key: IQNDAIKRKKMKSK-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Disposition Studies

Studies on the metabolism and disposition of HIV integrase inhibitors highlight the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. This technique supported the selection of candidates for further development, providing insights into the metabolic fate and excretion balance of related compounds in rats and dogs. The findings emphasize the role of metabolism in the elimination of these compounds, with major metabolites identified in rat urine and bile as well as in dog urine, facilitating understanding of the drug's pharmacokinetics and pharmacodynamics (Monteagudo et al., 2007).

Antimicrobial Activity

Research into thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This work has identified promising compounds that show activity against Mycobacterium smegmatis (MS) and Mycobacterium tuberculosis (MTB), offering new avenues for antituberculosis therapy. The notable compound from this series demonstrated significant activity in in vitro assays and represents a potential new class of antimicrobial agents (Jeankumar et al., 2013).

HIV Integrase Inhibition

The discovery of raltegravir monohydrate, recognized as the first HIV integrase inhibitor, underscores the importance of 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives in HIV therapy. The structural elucidation of this compound, including its crystal packing and intramolecular hydrogen bonds, provides a framework for understanding its inhibitory mechanism, offering a potent tool in the fight against HIV (Yamuna et al., 2013).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-4-7-14(22)21(9-12)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNDAIKRKKMKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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